molecular formula C23H26N4O3 B11161983 N-{(2S)-1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide

N-{(2S)-1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide

Cat. No.: B11161983
M. Wt: 406.5 g/mol
InChI Key: PBZCXNRWNSWAGJ-INIZCTEOSA-N
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Description

N-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that features a piperazine ring, an indole moiety, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(2S)-1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C23H26N4O3/c1-16(24-22(28)21-15-17-5-3-4-6-20(17)25-21)23(29)27-13-11-26(12-14-27)18-7-9-19(30-2)10-8-18/h3-10,15-16,25H,11-14H2,1-2H3,(H,24,28)/t16-/m0/s1

InChI Key

PBZCXNRWNSWAGJ-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)NC(=O)C3=CC4=CC=CC=C4N3

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)NC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological and psychiatric disorders, such as depression and anxiety.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter levels in the brain. This interaction can lead to changes in mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE is unique due to its combination of the indole moiety with the piperazine and methoxyphenyl groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

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